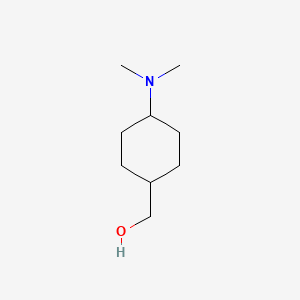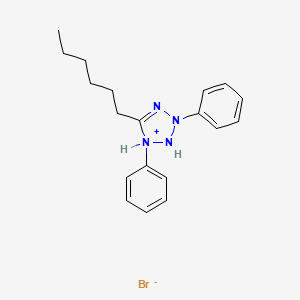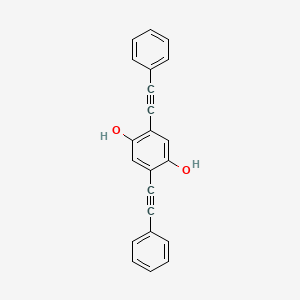
cis-4-(Dimethylamino)cyclohexanemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4-(Dimethylamino)cyclohexanemethanol: is an organic compound with the molecular formula C₉H₁₉NO It is a derivative of cyclohexanemethanol, where the hydroxyl group is attached to a cyclohexane ring substituted with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Dimethylamino)cyclohexanemethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-(dimethylamino)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired cis-isomer .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-4-(Dimethylamino)cyclohexanemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ or PBr₃ in anhydrous conditions.
Major Products:
Oxidation: 4-(Dimethylamino)cyclohexanone or 4-(Dimethylamino)cyclohexanal.
Reduction: Cyclohexylmethanol derivatives.
Substitution: Corresponding halides or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-4-(Dimethylamino)cyclohexanemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the development of advanced materials for electronics .
Wirkmechanismus
The mechanism of action of cis-4-(Dimethylamino)cyclohexanemethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo nucleophilic substitution reactions, further modifying the compound’s properties .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanemethanol: A simpler analog without the dimethylamino group.
4-(Dimethylamino)cyclohexanone: The ketone precursor used in the synthesis of cis-4-(Dimethylamino)cyclohexanemethanol.
cis-4-Propylcyclohexanol: Another cyclohexanol derivative with different substituents.
Uniqueness: this compound is unique due to the presence of both the dimethylamino and hydroxyl groups on the cyclohexane ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
1312784-56-7 |
|---|---|
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
[4-(dimethylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-10(2)9-5-3-8(7-11)4-6-9/h8-9,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
SMXRBHSKUWPATJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCC(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[2-oxo-2-(2,3,4-trichlorophenyl)ethyl]sulfanylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14130114.png)
![Benzene, 2,4-dimethoxy-1-[(4-methoxyphenyl)methyl]-](/img/structure/B14130120.png)



![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B14130168.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)


